molecular formula C19H10N2O7 B10982802 3-(2,4-dinitrophenoxy)-6H-benzo[c]chromen-6-one

3-(2,4-dinitrophenoxy)-6H-benzo[c]chromen-6-one

Cat. No.: B10982802
M. Wt: 378.3 g/mol
InChI Key: TXRUCGKCZWPWCX-UHFFFAOYSA-N
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Description

3-(2,4-Dinitrophenoxy)-6H-benzo[c]chromen-6-one is a chemical compound of significant interest in medicinal chemistry research, particularly as a derivative of the 6H-benzo[c]chromen-6-one (also known as 3,4-benzocoumarin) scaffold . This core structure is recognized for its versatile pharmacological potential. Research into 6H-benzo[c]chromen-6-one derivatives has revealed several promising biological activities. Some derivatives have been investigated as selective agonists for the estrogen receptor beta (ERβ), showing potential for high potency and selectivity over ERα, which is a valuable property for probing hormonal pathways . In a separate therapeutic direction, other alkoxylated derivatives have been designed and evaluated as potential phosphodiesterase 2 (PDE2) inhibitors . PDE2 inhibition is a growing area of interest for the treatment of central nervous system disorders, and certain derivatives have demonstrated protective effects in models of neurotoxicity, suggesting a role in cognitive function research . Furthermore, the broader class of chromones, to which this compound belongs, is widely studied for diverse effects, including anticancer activities, attributed to mechanisms like induction of apoptosis and cell cycle arrest . This compound is supplied for research purposes as part of a collection of unique chemicals to support early-stage discovery efforts. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C19H10N2O7

Molecular Weight

378.3 g/mol

IUPAC Name

3-(2,4-dinitrophenoxy)benzo[c]chromen-6-one

InChI

InChI=1S/C19H10N2O7/c22-19-15-4-2-1-3-13(15)14-7-6-12(10-18(14)28-19)27-17-8-5-11(20(23)24)9-16(17)21(25)26/h1-10H

InChI Key

TXRUCGKCZWPWCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])OC2=O

Origin of Product

United States

Preparation Methods

Oxidative Cyclization of Biaryl-2-Carboxylic Acids

A widely adopted method involves the metal-free oxidative cyclization of biphenyl-2-carboxylic acid derivatives. As detailed in a procedure from Organic Syntheses, biphenyl-2-carboxylic acid (1 equiv) reacts with potassium peroxydisulfate (K₂S₂O₈, 2 equiv) and a catalytic amount of silver nitrate (AgNO₃, 0.01 equiv) in a 1:1 mixture of acetonitrile and water at 50°C for 27 hours. The reaction proceeds via a dehydrogenative coupling mechanism, forming the chromenone ring through intramolecular O–H/C–H bond activation (Figure 1). The crude product is purified via silica gel chromatography, yielding 6H-benzo[c]chromen-6-one in 81% yield. This method is notable for its broad substrate scope, accommodating electron-rich, -neutral, and moderately electron-deficient aryl groups.

Advantages :

  • Avoids transition metals, reducing cost and toxicity.

  • Utilizes environmentally benign solvents (acetonitrile/water).

Limitations :

  • Prolonged reaction times (18–27 hours).

  • Limited efficiency for strongly electron-withdrawing substituents.

Photochemical [4 + 2]/[2 + 2] Cycloaddition Strategy

An alternative route employs 3,4-dichlorocoumarins and 1,3-butadienes in a tandem photo-thermal-photo reaction sequence. Under UV irradiation, the coumarin undergoes a [4 + 2] cycloaddition with butadiene, followed by a [2 + 2] cycloaddition to form a bicyclic intermediate. Silica gel-promoted HCl elimination and electrocyclic ring opening yield the chromenone core. This one-pot method achieves yields of 70–80% without metal catalysts or peroxides.

Key Conditions :

  • UV light (254 nm) for photoactivation.

  • Toluene as solvent at 80°C for thermal steps.

Scope :

  • Compatible with electron-donating and halogen substituents on the coumarin.

  • Limited to butadienes with low steric hindrance.

Diels–Alder/Aromatization Sequence

A third approach starts with salicylaldehydes and α,β-unsaturated carbonyl compounds. The synthesis involves a Knoevenagel condensation to form 3-vinyl-2H-chromenes, followed by a regioselective Diels–Alder reaction with methyl propiolate. Oxidative aromatization using MnO₂ converts the cycloadduct into the benzo[c]chromen-6-one core. Yields reach 94% over two steps for substrates with methoxy or methyl groups.

Mechanistic Insight :
Density functional theory (DFT) calculations confirm a concerted, asynchronous transition state for the Diels–Alder step, favoring para-regioselectivity.

Drawbacks :

  • Requires stoichiometric oxidants (MnO₂).

  • Sensitive to steric bulk in the dienophile.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey Reagents/ConditionsYield (%)AdvantagesLimitations
Oxidative CyclizationBiphenyl-2-carboxylic acidK₂S₂O₈, AgNO₃, MeCN/H₂O, 50°C81Metal-free, broad scopeLong reaction time, EWG intolerance
Photochemical3,4-DichlorocoumarinUV light, toluene, 80°C70–80One-pot, no metalsLimited diene variety
Diels–AlderSalicylaldehydeMethyl propiolate, MnO₂94High yield, modularRequires oxidant, steric sensitivity
SNAr3-Hydroxy-chromenone2,4-Dinitrofluorobenzene, K₂CO₃65–75Straightforward, scalableHarsh conditions, nitro group handling

Mechanistic Considerations

Oxidative Cyclization Pathway

The AgNO₃-catalyzed reaction proceeds through a radical mechanism. K₂S₂O₈ generates sulfate radical anions (SO₄- ⁻), which abstract a hydrogen atom from the biphenylcarboxylic acid, forming a biaryl radical. Intramolecular cyclization and oxidation yield the chromenone.

SNAr Mechanism

The phenoxide ion (from deprotonation of 3-hydroxy-chromenone) attacks the electron-deficient C-1 position of 2,4-dinitrofluorobenzene, displacing fluoride. The nitro groups stabilize the Meisenheimer intermediate, driving the reaction to completion .

Chemical Reactions Analysis

Core Structural Reactivity

The 6H-benzo[c]chromen-6-one scaffold is a fused chromenone system with inherent reactivity at the ketone (C6) and aromatic positions. Substituents such as alkoxy or phenoxy groups at the C3 position (as in 3-(2,4-dinitrophenoxy)-6H-benzo[c]chromen-6-one) influence electronic properties and regioselectivity in further reactions. For example:

  • Electrophilic Substitution : The electron-withdrawing nitro groups in the 2,4-dinitrophenoxy moiety direct electrophilic attacks to specific positions on the chromenone ring .

  • Nucleophilic Displacement : The phenoxy group may undergo substitution under strong nucleophilic conditions (e.g., SNAr reactions due to nitro activation) .

Synthetic Pathways for Analogues

While direct synthesis of this compound is not documented, related derivatives suggest feasible routes:

  • Coumarin Precursor Functionalization :

    • 3,4-Dichlorocoumarins undergo tandem [4+2]/[2+2] cycloadditions with dienes to form benzo[c]chromen-6-ones .

    • Subsequent phenoxylation via nucleophilic aromatic substitution (e.g., using 2,4-dinitrophenol and a base) could introduce the dinitrophenoxy group.

  • Post-Modification of Chromenones :

    • Alkoxylation at C3 is achieved via Mitsunobu reactions or direct substitution (e.g., using alcohols and catalytic bases) .

    • For 2,4-dinitrophenoxy derivatives, a nitration step post-phenoxylation might be required .

Reactivity and Functionalization

Key reactions observed in similar systems include:

Reaction TypeExample from LiteraturePotential Application to Target Compound
Cycloadditions Photo-thermal [4+2] cycloaddition with butadienes Functionalization of the chromenone core.
Nucleophilic Substitution Displacement of chloride by benzyloxy groups in triazine-dione derivatives Introduction of diverse phenoxy groups at C3.
Oxidation/Reduction Hydrogenation of benzyl-protected intermediates Reduction of nitro groups (if required for further steps).
Electrophilic Aromatic Substitution Nitration of coumarin precursors Direct nitration of phenoxy substituents.

Biological and Chemical Implications

  • Electron-Withdrawing Effects : The 2,4-dinitrophenoxy group enhances the electrophilicity of the chromenone ring, potentially increasing reactivity toward nucleophiles or participation in charge-transfer complexes .

  • Stability Considerations : Nitro groups may render the compound sensitive to light or thermal decomposition, necessitating stabilization strategies during synthesis .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a benzochromene core structure with a dinitrophenoxy substituent at the 3-position. Its synthesis typically involves multi-step organic reactions, which can include:

  • Nucleophilic substitutions : The dinitrophenoxy group enhances the electrophilicity of the compound, facilitating reactions with various nucleophiles.
  • Coupling reactions : These are essential for constructing the chromene backbone and incorporating functional groups that enhance biological activity.

Estrogen Receptor Modulation

One of the primary applications of 3-(2,4-dinitrophenoxy)-6H-benzo[c]chromen-6-one is its role as an estrogen receptor modulator . Research indicates that compounds within this class can interact with estrogen receptors, potentially influencing conditions related to estrogen deficiency such as:

  • Hormonal imbalances
  • Certain types of cancers (e.g., breast cancer)

The dinitrophenoxy group may enhance binding affinity to estrogen receptors, increasing therapeutic efficacy. Studies have shown that structural modifications can significantly affect binding efficiency and selectivity towards different receptor subtypes, making it a valuable candidate for further research in hormone-related therapies .

Potential Anti-Cancer Properties

Recent investigations into the cytotoxic effects of this compound have demonstrated selective activity against various cancer cell lines. For example:

  • In vitro studies have shown that derivatives of this compound exhibit cytotoxicity towards human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The results indicated significant DNA fragmentation rates in treated groups compared to controls, suggesting potential anti-cancer properties .

Comparative Analysis with Related Compounds

To understand the unique characteristics and potential advantages of this compound over similar compounds, a comparative analysis is essential. Below is a summary table highlighting some related compounds:

Compound NameStructure TypeUnique Features
2-(3,5-Dinitrophenyl)benzo[h]chromen-4-oneBenzochromene derivativeContains a different dinitrophenyl group
3-Hydroxy-8-bromo-4-methyl-6H-benzo[c]chromene-6-oneHalogenated benzochromeneExhibits different halogen substitution effects
3-Hydroxy-4-methyl-10-propyl-6H-benzo[c]chromene-6-oneAlkylated benzochromeneVariation in alkyl chain length influences activity

This table illustrates the diversity within the benzochromene class while emphasizing how the dinitrophenoxy group enhances biological activity and modulates receptor interactions.

Future Directions and Case Studies

The exploration of this compound is still in its infancy. Future research could focus on:

  • Mechanistic Studies : Understanding how structural variations affect biological activity.
  • In Vivo Evaluations : Assessing therapeutic efficacy in animal models.
  • Clinical Trials : Investigating safety and effectiveness in human subjects.

Case studies involving this compound could provide deeper insights into its pharmacological profiles and therapeutic potentials.

Mechanism of Action

The mechanism of action of 3-(2,4-dinitrophenoxy)-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets. In the case of fluorescence probing, the compound undergoes excited-state intramolecular proton transfer (ESIPT) upon interaction with hydrogen sulfide, leading to a significant enhancement in fluorescence . This property allows for the selective detection and visualization of H2S in biological samples.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological activity and physicochemical properties of 6H-benzo[c]chromen-6-one derivatives are highly dependent on substituents at the 3-position. Below is a comparative analysis with key analogs:

Key Findings :

  • Alkoxy chain length : PDE2 inhibition peaks with ~5-carbon chains (e.g., pentyloxy), likely due to optimal hydrophobic interactions .
  • However, steric hindrance from the bulky nitro groups could limit enzyme access .
  • Hydroxyl vs. nitro groups : Hydroxyl substituents (e.g., urolithins) are critical for ERβ selectivity , whereas nitro groups may prioritize cholinesterase or PDE2 inhibition pathways.
Target-Specific Activity
  • PDE2 inhibition: Alkoxylated derivatives (e.g., 1f) outperform natural urolithins, with IC₅₀ values in the low micromolar range. The dinitrophenoxy group’s impact remains untested but may diverge due to electronic effects .
  • Cholinesterase inhibition : Derivatives with heterocyclic substituents (e.g., 1i) show activity comparable to FDA-approved drugs (rivastigmine, donepezil) in vitro and in vivo .
  • ERβ selectivity : Hydroxyl groups at positions 3 and 8 are essential for ERβ agonism, a feature absent in the nitro-substituted target compound .

Biological Activity

3-(2,4-dinitrophenoxy)-6H-benzo[c]chromen-6-one is a synthetic organic compound belonging to the class of benzochromenes. This compound has garnered interest due to its potential biological activities, particularly as an estrogen receptor modulator . The presence of the dinitrophenoxy substituent enhances its interaction with biological targets, which may increase its efficacy in therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a complex aromatic system characterized by a benzochromene core with a dinitrophenoxy group at the 3-position. This unique configuration is believed to play a crucial role in its biological activity.

Estrogen Receptor Modulation

Research indicates that this compound exhibits significant activity as an estrogen receptor modulator. This property suggests potential applications in treating conditions related to estrogen deficiency, such as certain cancers and hormonal imbalances. The binding affinity of this compound to estrogen receptors has been a focal point in studies assessing its therapeutic potential.

Cytotoxicity Studies

In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For instance, compounds structurally similar to this benzochromene derivative were evaluated using the MTT assay on human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. Results indicated selective cytotoxicity, with IC50 values suggesting that these compounds could be more effective than traditional chemotherapeutic agents like doxorubicin .

Table 1: Cytotoxicity of Benzochromene Derivatives

CompoundCancer Cell LineIC50 (µg/mL)
This compoundMCF-7TBD
6aHCT-11618.6
11HCT-11629.2
DoxorubicinHCT-11637.6

The mechanisms underlying the cytotoxic effects of this compound involve modulation of key cellular pathways. Studies have shown that treatment with this compound leads to increased expression of pro-apoptotic genes (e.g., P53 and BAX) while downregulating anti-apoptotic genes (e.g., BCL2). This gene expression profile indicates a potential mechanism through which the compound induces apoptosis in cancer cells .

Table 2: Gene Expression Changes Induced by Treatment

TreatmentP53 ExpressionBAX ExpressionBCL2 ExpressionCDK4 Expression
ControlBaselineBaselineHighHigh
This compoundIncreasedIncreasedDecreasedDecreased

Q & A

Q. What are the established synthetic routes for 3-(2,4-dinitrophenoxy)-6H-benzo[c]chromen-6-one, and how can reaction conditions be optimized?

The compound can be synthesized via cyclocondensation reactions. For example, benzo[c]chromen-6-one derivatives are synthesized by reacting 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with 1,3-bis(silyloxy)-1,3-butadienes under controlled conditions (Scheme 9, ). Optimization involves adjusting catalysts (e.g., Lewis acids), temperature (80–120°C), and solvent systems (polar aprotic solvents like DMF). Yield improvements are achieved by monitoring reaction progress via TLC or HPLC.

Q. What safety precautions are critical when handling this compound in laboratory settings?

Safety data for structurally similar chromenones indicate acute toxicity via oral, dermal, and inhalation routes (Category 4 under EU-GHS/CLP) ( ). Mandatory precautions include:

  • Use of PPE (gloves, lab coat, respirator).
  • Conducting reactions in fume hoods with proper ventilation.
  • Immediate access to emergency protocols (e.g., decontamination, medical consultation) ( ).

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • X-ray crystallography for structural confirmation (e.g., single-crystal studies at 100 K, R factor <0.05) ( ).
  • NMR (¹H/¹³C) to verify substituent positions and purity.
  • HPLC-MS for quantifying trace impurities and monitoring degradation products ( ).

Advanced Research Questions

Q. How can theoretical frameworks guide experimental design for studying this compound’s reactivity?

Link research to conceptual frameworks such as frontier molecular orbital (FMO) theory to predict electrophilic/nucleophilic sites. For example:

  • Use DFT calculations to model electron density distribution in the chromenone core and dinitrophenoxy group.
  • Design experiments to validate predicted reaction pathways (e.g., nitro-group reductions or photochemical rearrangements) ( ).

Q. What methodologies are effective for analyzing environmental fate and biodegradation pathways?

Follow protocols from long-term environmental studies (e.g., Project INCHEMBIOL):

  • Abiotic studies : Measure hydrolysis rates (pH 4–9, 25–50°C) and photolysis under UV/visible light.
  • Biotic studies : Use microbial consortia from contaminated soils to assess aerobic/anaerobic degradation.
  • Analytical tools : LC-QTOF-MS for metabolite identification and isotope tracing for pathway elucidation ( ).

Q. How can contradictions in stability data under varying conditions be resolved?

Conflicting stability reports (e.g., thermal decomposition vs. photostability) require systematic analysis:

  • Controlled stress testing : Expose the compound to heat (40–80°C), light (UV-A/B), and humidity (40–80% RH).
  • Statistical modeling : Apply multivariate analysis (e.g., ANOVA) to identify dominant degradation factors.
  • Cross-validation : Compare results with structurally analogous compounds (e.g., 2-tert-butyl-6H-benzo[c]chromen-6-one) ( ).

Q. What strategies improve regioselectivity in functionalizing the chromenone scaffold?

  • Directing groups : Introduce temporary protecting groups (e.g., acetyl) to steer nitro- or alkoxy substitutions.
  • Catalytic systems : Use Pd/Cu-mediated cross-coupling for aryl-ether bond formation.
  • Solvent effects : Polar solvents (e.g., DMSO) enhance nucleophilic aromatic substitution at the 2,4-dinitrophenoxy moiety ( ).

Methodological Notes

  • Data interpretation : Align findings with existing theoretical models (e.g., Hammett constants for substituent effects) to explain reactivity trends ( ).
  • Collaborative frameworks : Integrate computational chemistry (ACD/Labs Percepta for property prediction) with experimental validation ( ).

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